6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
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Overview
Description
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a quinoline core substituted with methyl and furan groups .
Preparation Methods
The synthesis of 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves several steps, typically starting with the formation of the quinoline core. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan ring.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various quinoline derivatives with modified functional groups .
Scientific Research Applications
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-cancer or anti-inflammatory properties, is ongoing.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The furan and methyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid include other quinoline derivatives, such as:
- 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
- 2,5-Dimethyl-3-furoic acid
- N-arylsulfonyl-3-acetylindole derivatives
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity . The unique combination of the quinoline core with furan and methyl groups in this compound distinguishes it from these similar compounds, providing distinct properties and applications .
Properties
IUPAC Name |
6,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYQOWNALMYHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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